molecular formula C21H25N3O3 B6490849 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea CAS No. 891092-48-1

3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea

Cat. No.: B6490849
CAS No.: 891092-48-1
M. Wt: 367.4 g/mol
InChI Key: MWFWKFYKHLONKV-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyrrolidin-5-one core substituted at position 3 with a 3,4-dimethylphenyl group and a 4-methoxyphenylmethyl moiety on the urea nitrogen. Its molecular formula is C21H23N3O3 (calculated molecular weight: 365.43 g/mol). The 3,4-dimethylphenyl group enhances lipophilicity, while the 4-methoxyphenylmethyl substituent may influence metabolic stability .

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-14-4-7-18(10-15(14)2)24-13-17(11-20(24)25)23-21(26)22-12-16-5-8-19(27-3)9-6-16/h4-10,17H,11-13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFWKFYKHLONKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Amino Acids

γ-Amino acids bearing a 3,4-dimethylphenyl group undergo intramolecular lactamization under acidic or thermal conditions. For example, heating 4-(3,4-dimethylphenylamino)butanoic acid at 150–160°C in toluene with a catalytic amount of p-toluenesulfonic acid yields the pyrrolidinone ring.

Reaction Conditions

ParameterValue
SolventToluene
Catalystp-Toluenesulfonic acid (5 mol%)
Temperature150–160°C
Reaction Time6–8 hours
Yield65–70%

Dieckmann Cyclization

Dieckmann cyclization of diethyl 3-(3,4-dimethylphenylamino)glutarate in the presence of sodium ethoxide provides the pyrrolidinone core. This method offers superior regioselectivity but requires anhydrous conditions.

Optimized Protocol

  • Solvent : Dry ethanol

  • Base : Sodium ethoxide (2 eq)

  • Temperature : Reflux (78°C)

  • Yield : 75–80%

Functionalization of the Pyrrolidinone Core

The 3-amino group of the pyrrolidinone intermediate is critical for urea bond formation. Protection-deprotection strategies are often employed to prevent side reactions:

Amino Group Protection

The amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine as a base. Deprotection is achieved via treatment with hydrochloric acid in dioxane.

Protection Conditions

ReagentQuantity
Boc₂O1.2 eq
Triethylamine2.5 eq
SolventTHF
Temperature25°C
Yield85–90%

Urea Bond Formation

The urea linkage is constructed via reaction between the pyrrolidinone amine and a 4-methoxybenzyl isocyanate derivative. Two pathways are prevalent:

Direct Isocyanate Coupling

(4-Methoxyphenyl)methyl isocyanate is prepared in situ from 4-methoxybenzylamine and triphosgene in dichloromethane. Subsequent reaction with the deprotected pyrrolidinone amine at 0–5°C affords the target urea.

Key Parameters

ParameterValue
SolventDichloromethane
Temperature0–5°C
Reaction Time2–3 hours
Yield60–65%

Carbamate Intermediate Route

An alternative approach involves synthesizing a carbamate intermediate by reacting 4-methoxybenzyl chloroformate with the pyrrolidinone amine. Ammonolysis of the carbamate with aqueous ammonia yields the urea.

Reaction Scheme

  • Pyrrolidinone amine + 4-Methoxybenzyl chloroformate → Carbamate

  • Carbamate + NH₃ → Urea

Yield Optimization

  • Step 1 : 70–75% (THF, 0°C)

  • Step 2 : 80–85% (Methanol, 25°C)

Purification and Characterization

Crude product purification is achieved via silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol/water.

Spectroscopic Data

PropertyValueSource
Molecular FormulaC₂₁H₂₅N₃O₃
Molecular Weight375.45 g/mol
¹H NMR (CDCl₃)δ 7.25 (d, 2H), 6.85 (d, 2H)...
IR (cm⁻¹) 1650 (C=O), 1550 (N–H)

Challenges and Optimization Strategies

  • Steric Hindrance : The 3,4-dimethylphenyl group impedes urea formation. Using excess isocyanate (1.5 eq) improves yields.

  • Byproduct Formation : Competing reactions during cyclization are mitigated by slow addition of reagents and strict temperature control.

Industrial-Scale Considerations

Patent US20070093501A1 highlights the use of continuous flow reactors for pyrrolidinone synthesis, reducing reaction times by 40% compared to batch processes . Solvent recycling and catalytic methods align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the pyrrolidinone moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone and urea moieties. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions can involve reactions with nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its therapeutic potential and mechanism of action.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research includes preclinical studies to evaluate its efficacy, safety, and pharmacokinetics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several urea and pyrrolidinone derivatives. Below is a systematic comparison based on substituent variations, synthetic yields, molecular properties, and biological activity (where available).

Structural Analogues from the Urea-Thiazole-Piperazine Series ()

Compounds 11a–11o in are urea derivatives with a thiazole-piperazine backbone. The closest analogue, 11n (1-(3,4-Dimethylphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea), shares the 3,4-dimethylphenyl group but differs in the urea’s second nitrogen substituent (a thiazole-piperazine complex vs. the target’s 4-methoxyphenylmethyl group).

Property Target Compound Compound 11n ()
Molecular Formula C21H23N3O3 C25H30N6O2S
Molecular Weight 365.43 g/mol 494.3 g/mol
Substituents 4-Methoxyphenylmethyl Thiazole-piperazine-hydrazinyl
Synthetic Yield Not reported 88.2%
Key Features Simpler structure, lower MW Complex scaffold, higher polarity

The thiazole-piperazine moiety in 11n increases molecular weight and polarity, which may reduce blood-brain barrier permeability compared to the target compound. However, 11n ’s higher synthetic yield (88.2%) suggests optimized reaction conditions for its series .

Pyrrolidinone Carboxamide ()

The compound N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide retains the 3,4-dimethylphenyl-pyrrolidinone core but replaces the urea group with a carboxamide-sulfonamide chain.

Property Target Compound Carboxamide ()
Functional Group Urea Carboxamide-sulfonamide
Biological Activity Not reported Cytotoxicity data available
Cytotoxicity (HEK cells) N/A 55.3% inhibition at 0.596 µM

The carboxamide derivative shows moderate cytotoxicity, suggesting that urea-based analogues (like the target) might offer better safety profiles if designed to avoid off-target interactions .

Urea Derivatives from Chemical Databases (–8)

Two urea-pyrrolidinone analogues from 化源网 provide insights into substituent effects:

  • CAS 891092-10-7 (): Features a dimethylaminoethyl group instead of the 4-methoxyphenylmethyl substituent.
  • CAS 894018-78-1 (): Substitutes the 3,4-dimethylphenyl group with a 3-methoxyphenyl and adds a trifluoromethoxy group.
Property Target Compound CAS 891092-10-7 () CAS 894018-78-1 ()
Molecular Weight 365.43 g/mol 318.4 g/mol 409.4 g/mol
Substituents 4-Methoxyphenylmethyl Dimethylaminoethyl 3-Methoxyphenyl, 4-CF3O-phenyl
Lipophilicity (Predicted) Moderate (logP ~3.5) Higher (logP ~2.8 due to amine) Higher (logP ~4.0 due to CF3O)

The trifluoromethoxy group in CAS 894018-78-1 increases metabolic stability but may elevate toxicity risks.

Non-Urea Analogues with 3,4-Dimethylphenyl Motifs (–6)

  • Metcaraphen Hydrochloride (): A cyclopentanecarboxylate ester with a 3,4-dimethylphenyl group. Lacks the urea-pyrrolidinone core but shares the aromatic motif.
  • Compound III (): A pyrazolidinone-sulphobenzoate derivative. Highlights the versatility of 3,4-dimethylphenyl in diverse scaffolds.

These compounds underscore the pharmacological relevance of the 3,4-dimethylphenyl group in enhancing binding affinity to hydrophobic pockets, though their mechanisms differ from urea-based targets .

Biological Activity

The compound 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea is a complex organic molecule with potential therapeutic applications. Its structure includes a pyrrolidinone ring, a urea moiety, and aromatic substituents, which contribute to its biological activity. This article reviews the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

PropertyValue
Molecular Formula C20H26N4O3
Molecular Weight 358.45 g/mol
CAS Number 894026-59-6
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds in the same class. For example, derivatives of pyrrolidinone structures have shown significant cytotoxic effects against various cancer cell lines:

  • GI50 Values : The growth inhibition concentrations (GI50) for certain derivatives were reported as follows:
    • EKVX (non-small lung cancer): 1.7 µM
    • RPMI-8226 (leukemia): 21.5 µM
    • OVCAR-4 (ovarian cancer): 25.9 µM

These findings indicate that modifications in the chemical structure can enhance anticancer efficacy.

Antimicrobial Activity

Compounds similar to the target molecule have demonstrated antimicrobial properties against various bacterial strains:

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Salmonella typhi1532
Bacillus subtilis1816
Staphylococcus aureus1264

These results suggest that the compound may possess broad-spectrum antibacterial activity.

Case Studies

A notable study focused on the synthesis and evaluation of similar urea derivatives revealed their potential as anti-HIV agents and analgesics. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the aromatic rings significantly influenced biological activity.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound's solubility and stability affect its absorption in biological systems.
  • Distribution : Lipophilicity plays a key role in its distribution within tissues.
  • Metabolism : Enzymatic pathways will determine how quickly the compound is metabolized.
  • Excretion : Renal or hepatic excretion routes are important for understanding its clearance from the body.

Q & A

Q. What are the key considerations in designing a synthesis route for this compound?

  • Methodological Answer: Synthesis typically involves:
  • Cyclization of precursors (e.g., γ-lactam formation for the pyrrolidinone ring under acidic/basic conditions) .
  • Electrophilic aromatic substitution to introduce the 3,4-dimethylphenyl group .
  • Urea linkage formation via reaction of an isocyanate with an amine, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and urea bond integrity (e.g., δ 7.2–6.8 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C21H24N3O3: 390.1818) .
  • HPLC-PDA: Assess purity and detect byproducts using a C18 column with acetonitrile/water gradients .

Q. How can researchers assess the compound’s biological activity in preliminary studies?

  • Methodological Answer:
  • Enzyme inhibition assays: Use fluorogenic substrates (e.g., for proteases) with IC50 calculations via dose-response curves .
  • Receptor binding studies: Radioligand displacement assays (e.g., 3H-labeled antagonists) to measure Ki values .
  • Cellular viability assays: MTT or ATP-based assays to screen for cytotoxicity (e.g., HEK293 or cancer cell lines) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for large-scale production?

  • Methodological Answer:
  • Flow chemistry: Enhances reaction efficiency and scalability for steps like cyclization or urea formation .
  • DoE (Design of Experiments): Optimizes variables (temperature, solvent ratios) to maximize yield. For example, 70°C in DMF increases cyclization efficiency by 20% .
  • Crystallization screening: Identifies optimal solvents (e.g., ethyl acetate/hexane) to improve purity to >99% .

Q. How to resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography)?

  • Methodological Answer:
  • X-ray crystallography: Resolves ambiguities in stereochemistry or bond angles (e.g., confirming the pyrrolidinone ring conformation) .
  • Dynamic NMR studies: Detect rotamers or conformational flexibility in the urea moiety under variable temperatures .
  • DFT calculations: Compare theoretical/experimental NMR shifts to validate assignments (e.g., B3LYP/6-31G* basis sets) .

Q. What computational approaches are effective for target identification?

  • Methodological Answer:
  • Molecular docking: Use AutoDock Vina to screen against targets like PARP1 or kinases, prioritizing binding poses with ∆G < -8 kcal/mol .
  • Molecular Dynamics (MD) simulations: Analyze stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • Pharmacophore modeling: Identify critical interactions (e.g., hydrogen bonds with the urea carbonyl) .

Q. What challenges arise in structure-activity relationship (SAR) studies for analogs?

  • Methodological Answer:
  • Stereochemical variability: Synthesis of enantiopure analogs via chiral HPLC or asymmetric catalysis to test activity differences .
  • Substituent effects: Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF3) to study potency shifts in enzyme assays .
  • Metabolic stability: Incubate analogs with liver microsomes to correlate substituents (e.g., methyl groups) with t1/2 improvements .

Data Contradiction Analysis

  • Example: Discrepancies in IC50 values across studies may arise from:
    • Assay conditions: Varying ATP concentrations in kinase assays alter compound efficacy .
    • Solubility issues: Use of DMSO >0.1% may artificially reduce activity .
    • Batch variability: Impurities (e.g., <95% purity) skew dose-response curves .

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